molecular formula C6H4BrClIN B2829167 2-Bromo-6-chloro-3-iodo-5-methylpyridine CAS No. 1822782-03-5

2-Bromo-6-chloro-3-iodo-5-methylpyridine

Cat. No.: B2829167
CAS No.: 1822782-03-5
M. Wt: 332.36
InChI Key: HQSVHHWLNMHHCL-UHFFFAOYSA-N
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Description

2-Bromo-6-chloro-3-iodo-5-methylpyridine is a heterocyclic organic compound with the molecular formula C6H4BrClIN. It is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one carbon atom in the ring. This compound is notable for its unique combination of bromine, chlorine, and iodine substituents on the pyridine ring, which can impart distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 2-Bromo-6-chloro-3-iodo-5-methylpyridine typically involves multi-step reactions starting from simpler pyridine derivatives. One common method involves the halogenation of 5-methylpyridine. The process can be summarized as follows:

    Bromination: 5-methylpyridine is reacted with bromine in the presence of a suitable catalyst to introduce a bromine atom at the 2-position.

    Chlorination: The brominated product is then subjected to chlorination using chlorine gas or a chlorinating agent to introduce a chlorine atom at the 6-position.

    Iodination: Finally, the chlorinated product undergoes iodination using iodine or an iodinating reagent to introduce an iodine atom at the 3-position.

These reactions are typically carried out under controlled conditions to ensure the selective introduction of halogen atoms at the desired positions on the pyridine ring .

Chemical Reactions Analysis

2-Bromo-6-chloro-3-iodo-5-methylpyridine can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound with the pyridine ring linked to another aromatic ring .

Scientific Research Applications

2-Bromo-6-chloro-3-iodo-5-methylpyridine has several applications in scientific research, particularly in the fields of chemistry and medicinal chemistry. Some of its notable applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-3-iodo-5-methylpyridine depends on the specific context in which it is used. In chemical reactions, the halogen atoms can act as leaving groups, facilitating nucleophilic substitution reactions. The presence of multiple halogen atoms can also influence the compound’s reactivity and stability, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

2-Bromo-6-chloro-3-iodo-5-methylpyridine can be compared with other halogenated pyridine derivatives, such as:

The unique combination of bromine, chlorine, and iodine in this compound makes it particularly valuable for specific synthetic applications and research purposes .

Properties

IUPAC Name

2-bromo-6-chloro-3-iodo-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClIN/c1-3-2-4(9)5(7)10-6(3)8/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQSVHHWLNMHHCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1Cl)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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